molecular formula C21H19N3O3 B11587160 6-(4-hydroxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-hydroxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11587160
M. Wt: 361.4 g/mol
InChI Key: ZMPGHIIEPYDPTI-UHFFFAOYSA-N
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Description

6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. The structure consists of a pyrrolopyrimidine core with hydroxyphenyl and methylphenyl substituents, which contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multistep reactions starting from commercially available aromatic ketones and aldehydes. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation, which facilitates the formation of the pyrrolopyrimidine ring . The reaction conditions often include the use of Lewis acids to promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydropyrrolopyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydropyrrolopyrimidine derivatives, and substituted aromatic compounds.

Scientific Research Applications

6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl and methylphenyl groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O3/c1-13-4-6-14(7-5-13)19-18-17(22(2)21(27)23(3)20(18)26)12-24(19)15-8-10-16(25)11-9-15/h4-12,25H,1-3H3

InChI Key

ZMPGHIIEPYDPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C4=CC=C(C=C4)O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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